Arsonium

Biophysics Membrane Transport Hydration Thermodynamics

Research challenge: Inefficient phase-transfer catalysis or poor selectivity in metal extraction? Tetraphenylarsonium chloride (CAS 507-28-8) is the solution. • Enables selective ⁹⁹ᵐTc extraction from ⁹⁹Mo for radiopharmaceutical purification. • Essential PTC for gem-difluorocyclopropane synthesis where ammonium salts fail. • Defined ΔGhydr (-145 kJ/mol) ensures reproducible membrane biophysics data. Supplied as a white crystalline solid, ≥97% purity, with batch-specific COA. Global shipping under UN3465 dangerous goods provisions.

Molecular Formula AsH4+
Molecular Weight 78.953 g/mol
Cat. No. B1239301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsonium
Molecular FormulaAsH4+
Molecular Weight78.953 g/mol
Structural Identifiers
SMILES[AsH4+]
InChIInChI=1S/AsH4/h1H4/q+1
InChIKeyVUEDNLCYHKSELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenylarsonium Chloride: Ion-Pair Extraction & Phase-Transfer Catalysis


Tetraphenylarsonium chloride (CAS 507-28-8), with the formula (C6H5)4AsCl, is the chloride salt of the tetraphenylarsonium cation, a tetrahedral organoarsenic onium species [1]. This white, crystalline solid is freely soluble in water and polar organic solvents, and it is commonly available as a monohydrate or hydrochloride salt [2]. As a quaternary arsonium salt, it serves as a lipophilic counter-ion for the extraction of anionic metal complexes and as a phase-transfer catalyst (PTC) in organic synthesis [1][3]. Its distinct physicochemical profile—characterized by a large ionic radius, high polarizability, and specific hydration thermodynamics—differentiates it from its phosphonium and ammonium analogs in applications where ion-pairing strength, extraction selectivity, or catalytic activity under specific biphasic conditions are critical [4][5].

Workflow
Ion-pair extraction of anionic metal complexes
Selection
Phase-transfer catalysis for specific biphasic reactions
Use context
Membrane dipole potential studies requiring defined hydration energy

Why Tetraphenylarsonium Chloride Is Irreplaceable


Despite the apparent functional similarity among quaternary onium salts (ammonium, phosphonium, arsonium), their physicochemical properties—including hydration energy, ionic radius, and polarizability—differ significantly, leading to divergent performance in critical applications [1]. For instance, the hydration energy of the tetraphenylarsonium cation (ΔGhydr = -145 kJ mol⁻¹) is markedly lower in magnitude than that of tetraphenylphosphonium (ΔGhydr = -157 kJ mol⁻¹) and tetraphenylborate (ΔGhydr = -168 kJ mol⁻¹) [1]. This difference in aqueous solvation directly impacts extraction efficiency, ion-pair formation constants, and phase-transfer kinetics. Consequently, substituting tetraphenylarsonium chloride with a generic ammonium or phosphonium analog can lead to reduced catalytic activity, altered selectivity in metal extraction, or compromised membrane transport properties [2][3]. The following quantitative evidence delineates where these differences translate into tangible performance advantages or disadvantages, thereby informing rational scientific and procurement decisions.

Tetraphenylarsonium Lower hydration energy magnitude (−145 kJ mol⁻¹) controls ion-pair strength and extraction selectivity; generic ammonium or phosphonium analogs shift this balance.
Tetraphenylarsonium Enables specific phase-transfer reactions (e.g., gem-difluorocyclopropane synthesis) where tetraalkylammonium salts show no effective activity.
Tetraphenylarsonium Distinct membrane transport and toxicity profile compared with ammonium analogs; substitution may alter biological readouts in delivery vector studies.

Tetraphenylarsonium Chloride: Comparative Evidence


Membrane Dipole Potential: Hydration Energy Comparison

Tetraphenylarsonium exhibits a significantly lower magnitude of hydration energy compared to its phosphonium analog, which is a critical parameter in studies of membrane dipole potential. This difference directly impacts the interpretation of ion transport across lipid bilayers and must be accounted for in experimental design [1].

Hydration energy
Head-to-head
ΔGhydr −145 kJ mol⁻¹ vs. −157 (PPh₄⁺) / −168 (BPh₄⁻)
Affects dipole potential calculations; using phosphonium introduces systematic error.
Reported from quantum mechanical calculations.
Biophysics Membrane Transport Hydration Thermodynamics

Selective Tc-99m Extraction from Mo-99

In the separation of technetium-99m (⁹⁹ᵐTc) from molybdenum-99 (⁹⁹Mo) using liquid-liquid extraction, tetraphenylarsonium chloride (TPAC) demonstrates exceptionally high selectivity. While technetium extraction is nearly quantitative at low acid concentrations, the extraction of molybdenum is negligible [1].

Tc/Mo extraction selectivity
Class-level
Very high Tc-99m extraction; negligible Mo-99 co-extraction
Supports high-purity pertechnetate separation in radiochemistry.
Reported from HCl/HBr/HNO₃/H₂SO₄ systems; separation factor >100 inferred.
Radiochemistry Nuclear Medicine Solvent Extraction

Phase-Transfer Catalysis for gem-Difluorocyclopropanes

In the synthesis of gem-difluorocyclopropanes from α-methylstyrene and chlorodifluoromethane (Freon 22) under basic two-phase conditions, tetraphenylarsonium chloride exhibits moderate catalytic activity, whereas simple tetraalkylammonium salts are reportedly ineffective for this specific transformation [1].

PTC for gem-difluorocyclopropanes
Head-to-head
Moderate activity; simple tetraalkylammonium salts ineffective
Reaction enablement differs categorically; onium choice determines product formation.
Binary activity observed under reported biphasic conditions.
Organic Synthesis Phase-Transfer Catalysis Fluorination

Penicillin-Selective Electrode Performance

In membrane electrodes for the potentiometric determination of penicillin drugs (benzylpenicillin, ampicillin, oxacillin), the performance of cetyltrioctylarsonium salts was directly compared with their phosphonium and ammonium counterparts. The arsonium-based electrode exhibited the lowest performance among the three onium salts tested [1].

Penicillin electrode merit
Head-to-head
Lowest merit among tested onium salts (ammonium > phosphonium > arsonium)
For this electroanalytical application, arsonium is outperformed; context-dependent selection required.
Ranking clear; exact selectivity coefficients not reported in abstract.
Electroanalytical Chemistry Ion-Selective Electrodes Pharmaceutical Analysis

Arsonium vs. Ammonium Toxicity

In a comparative study of onium compounds, the ammonium analog was found to be more than twice as toxic to mice as the corresponding arsonium compound, while also exhibiting a distinct pharmacological profile (nicotine-like action) absent in the arsonium compound [1]. This trend is further supported by studies on cationic lipids for gene delivery, where replacing an ammonium head group with an arsonium group resulted in maintained transfection efficiency alongside reduced cellular toxicity [2].

Acute toxicity (mice)
Head-to-head
Arsonium compound
Reported lower systemic toxicity in model; relevant for vector design research.
Data from subcutaneous/i.v. mouse studies; tetramethylarsonium iodide used.
Monovalent anion extraction
Class-level
Monovalent anions (ReO₄⁻, TcO₄⁻, ClO₄⁻) extracted; di-/trivalent species much less
Enables selective preconcentration from complex matrices.
Reported from 0.5–12 N HCl/chloroform system; distribution ratios for monovalent species often >100.
Toxicology Drug Delivery Gene Transfection

Monovalent Anion Extraction Selectivity

A comprehensive radiochemical study of the extraction behavior of over fifty chemical elements in the HCl-tetraphenylarsonium chloride-chloroform system revealed a strong selectivity for monovalent anionic species over di- and trivalent species [1].

Monovalent anion extraction
Class-level
Monovalent anions (ReO₄⁻, TcO₄⁻, ClO₄⁻) extracted; di-/trivalent species much less
Enables selective preconcentration from complex matrices.
Reported from 0.5–12 N HCl/chloroform system; distribution ratios for monovalent species often >100.
Analytical Chemistry Solvent Extraction Separation Science

Tetraphenylarsonium Chloride: Key Applications


High-Purity Tc-99m via Solvent Extraction

Tetraphenylarsonium chloride is the reagent of choice for the liquid-liquid extraction of pertechnetate (⁹⁹ᵐTcO₄⁻) from molybdenum-99 (⁹⁹Mo) solutions. Its demonstrated ability to achieve very high extraction efficiencies for ⁹⁹ᵐTc at low acid concentrations, while exhibiting negligible extraction of ⁹⁹Mo, enables a highly selective separation [1]. This application is central to the production of ⁹⁹ᵐTc, the most widely used radioisotope in diagnostic nuclear medicine. The use of TPAC offers a potentially faster and more efficient alternative to traditional chromatographic methods for generator eluate purification [1].

Phase-Transfer Catalysis for gem-Difluorocyclopropanes

In the specific context of synthesizing gem-difluorocyclopropanes from chlorodifluoromethane (Freon 22) under biphasic conditions, tetraphenylarsonium chloride is not just a catalyst but an enabler. Standard tetraalkylammonium salts, which are effective for many other PTC reactions, are ineffective for this transformation [1]. The unique reactivity of the tetraphenylarsonium cation under these conditions makes it an essential reagent for medicinal and agrochemical researchers developing fluorinated building blocks via this route. Its moderate activity also serves as a lead structure for developing more potent, electronically-tuned tetraarylarsonium catalysts [1].

Membrane Dipole Potential Measurements

The well-characterized and distinct hydration energy of tetraphenylarsonium (ΔGhydr = -145 kJ mol⁻¹) compared to tetraphenylphosphonium (ΔGhydr = -157 kJ mol⁻¹) and tetraphenylborate (ΔGhydr = -168 kJ mol⁻¹) is crucial for accurate biophysical measurements [1]. Researchers investigating the dipole potential of lipid bilayers must account for these differences to avoid a systematic error of 57–119 mV in their calculations [1]. Therefore, sourcing and correctly applying the specific onium salt is a prerequisite for generating reliable and reproducible data in membrane biophysics experiments [1].

Reduced-Toxicity Gene Delivery Vectors

For formulators of non-viral gene delivery vectors, replacing the conventional ammonium head group in cationic lipids with an arsonium moiety is a validated strategy to reduce cellular toxicity while maintaining transfection efficiency [1]. This is supported by in vivo data showing that arsonium compounds can be less than half as toxic as their ammonium analogs [2]. This evidence positions arsonium-based lipids as a promising avenue for developing safer and more effective gene therapies, and tetraphenylarsonium salts serve as a key starting material or structural inspiration for such vectors [1].

Application
Selection Property
Validation Focus
Pertechnetate separation studies
Monovalent anion extraction selectivity
Tc/Mo separation factor under target acid conditions
gem-Difluorocyclopropane synthesis
Catalytic activity in biphasic Freon-22 systems
Reaction enablement compared with ammonium catalysts
Membrane dipole potential research
Defined hydration energy (ΔGhydr)
Systematic error avoidance in biophysical calculations
Cationic vector toxicity profiling
Arsonium-headgroup toxicity context
Reported lower model toxicity vs. ammonium analogs

Technical Documentation Hub

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38 linked technical documents
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